Chiral Differentiation in nAChR Binding: Inferred Advantage of (R)-Enantiomer over Racemate Based on Methylated Analog
While direct binding data for (R)-2-(Pyrrolidin-3-yloxy)-pyridine is not publicly available, the closely related (R)-methylated analog (3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine) demonstrates high-affinity, selective binding to the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 4.4 nM, while showing negligible affinity for the α10 nAChR subtype (Ki > 10,000 nM), establishing a selectivity window of >2,200-fold [1]. This stark difference in affinity, driven by the specific (R)-stereochemistry and pyridyl ether geometry, implies that the (R)-enantiomer of the target compound likely possesses a similarly distinct binding profile compared to its racemate or (S)-enantiomer, which would exhibit reduced or altered subtype selectivity.
| Evidence Dimension | Binding Affinity (Ki) and Subtype Selectivity at nAChR |
|---|---|
| Target Compound Data | Data not available for parent compound; inferred from analog |
| Comparator Or Baseline | 3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine (analog): Ki α4β2 = 4.4 nM; Ki α10 > 10,000 nM |
| Quantified Difference | α4β2/α10 selectivity ratio > 2,200-fold |
| Conditions | Competition binding assay using [3H]-cytisine (α4β2) and [125I]-alpha-BgT (α10) in rat brain membranes |
Why This Matters
This selectivity profile underscores the importance of stereochemical integrity; purchasing the racemate or incorrect enantiomer would drastically alter or eliminate this target engagement, invalidating SAR studies.
- [1] BindingDB. Affinity Data for BDBM50081483 (3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine) at Neuronal acetylcholine receptor subunits alpha-4/beta-2 and alpha-10 (Rat). Data curated from ChEMBL. Accessed 2026. View Source
